molecular formula C7H4F3N3 B13028928 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine

Cat. No.: B13028928
M. Wt: 187.12 g/mol
InChI Key: PSICGXCSXSHQDQ-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound (molecular formula $$ \text{C}7\text{H}4\text{F}3\text{N}3 $$) consists of a bicyclic framework formed by the fusion of an imidazole ring and a pyrimidine ring. The imidazo[1,5-a]pyrimidine system is defined by the connectivity between the nitrogen atoms: the imidazole ring’s N1 bridges to the pyrimidine’s C5, while the pyrimidine’s N1 links to the imidazole’s C2 (Figure 1). The trifluoromethyl (-CF$$_3$$) group at position 6 introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability.

The IUPAC name, This compound , adheres to the fusion nomenclature rules for bicyclic systems. Key identifiers include:

  • SMILES : $$ \text{C1=CN2C(=CN=C2C(F)(F)F)N=C1} $$
  • InChIKey : $$ \text{PSICGXCSXSHQDQ-UHFFFAOYSA-N} $$
  • CAS Registry Numbers : 2151833-95-1 (parent compound), 2227205-48-1 (3-carboxylic acid derivative).

The planar bicyclic system allows for π-π stacking interactions, while the -CF$$_3$$ group enhances lipophilicity, a trait exploited in drug design.

Historical Context and Discovery Timeline

The imidazo[1,5-a]pyrimidine scaffold first gained attention in the late 20th century through patents describing derivatives with antifungal properties. For instance, US-4914104-A (filed in 1984) disclosed novel imidazo[1,5-a]pyrimidine compounds synthesized via cyclization reactions of aminopyrimidines with α-haloketones. While this patent did not specifically mention the 6-CF$$_3$$ variant, it laid the groundwork for subsequent structural modifications.

Advances in synthetic methodologies in the 2010s enabled precise functionalization at position 6. In 2019, a breakthrough emerged when Guillon et al. demonstrated the rearrangement of imidazo[1,5-a]imidazoles to imidazo[1,5-a]pyrimidines using iodine in tetrahydrofuran (THF). This method provided a streamlined route to 6-substituted derivatives, including the trifluoromethyl variant. By 2024, Ritter-type reactions involving Bi(OTf)$$_3$$-catalyzed cyclizations further diversified synthesis pathways.

Recent applications in immunology have reignited interest. The 2024 discovery of PVP-037 , a TLR7/8 agonist adjuvant derived from imidazopyrimidines, underscored the pharmacological potential of 6-CF$$_3$$ analogs.

Chemical Significance in Heterocyclic Chemistry

Imidazo[1,5-a]pyrimidines occupy a critical niche in heterocyclic chemistry due to their dual aromatic systems and tunable electronic properties. The 6-CF$$_3$$ derivative exemplifies this versatility:

  • Electron-Deficient Character : The -CF$$_3$$ group withdraws electron density, making the pyrimidine ring susceptible to nucleophilic attack at positions 2 and 4.
  • Hydrogen-Bonding Capacity : The N3 atom in the imidazole ring serves as a hydrogen-bond acceptor, facilitating interactions with biological targets.
  • Synthetic Flexibility : The compound acts as a precursor for diverse analogs, such as 3-carboxylic acid derivatives (CAS: 2227205-48-1), via palladium-catalyzed cross-coupling or hydrolysis.

In medicinal chemistry, the trifluoromethyl group enhances metabolic stability and membrane permeability, traits critical for drug candidates. For example, imidazo[1,5-a]pyrimidines are explored as kinase inhibitors and antiviral agents.

Table 1: Key Synthetic Routes to this compound

Method Conditions Yield Reference
Iodine-mediated rearrangement I$$_2$$, THF, rt, 24h 65%
Ritter-type cyclization Bi(OTf)$$_3$$, DCE, 150°C, 12h 78%
Multicomponent reaction Aldehyde, amine, CF$$_3$$ reagent 52%

These methods highlight the compound’s accessibility and adaptability in organic synthesis.

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,5-a]pyrimidine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-11-2-1-3-13(5)6/h1-4H

InChI Key

PSICGXCSXSHQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(F)(F)F)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is often carried out under acidic conditions, which facilitate the formation of the imidazo[1,5-a]pyrimidine core . Another approach involves the use of trifluoroacetic anhydride as a reagent to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable synthesis methods have been developed, which involve the use of trifluoroacetamide as a trifluoromethylating agent . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at the 6-position exerts strong electron-withdrawing effects, directing nucleophilic attacks to specific positions. Key reactions include:

Aromatic Nucleophilic Substitution (SNAr):
The 4-chloro derivative undergoes displacement with amines under basic conditions. For example, morpholine reacts with 4-chloro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazole-4-one in ethanol with Et₃N to yield aminated products (62–78% yields) .

SubstrateNucleophileConditionsYieldSource
4-Chloro derivativeMorpholineEtOH, Et₃N, reflux, 2 h60%
4-Chloro derivativePyrrolidineEtOH, Et₃N, reflux, 2 h78%

Iodination and Halogenation

Iodine-mediated reactions enable functionalization at the 8-position:

Electrophilic Iodination:
Treatment with I₂ in tetrahydrofuran (THF) at room temperature for 48 hours introduces iodine at the 8-position, forming 8-iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine. The reaction proceeds via in situ generation of H₂O₂, facilitating electrophilic substitution .

SubstrateReagentsConditionsYieldSource
Parent compoundI₂ (6 equiv.)THF, RT, 48 h60–71%

Cyclization and Rearrangement

The compound participates in multicomponent reactions (MCRs) leading to fused heterocycles:

I₂-Induced Rearrangement:
Under iodine catalysis in THF, imidazo[1,5-a]imidazoles rearrange to form imidazo[1,5-a]pyrimidines. A proposed mechanism involves H₂O₂-mediated ring opening followed by re-cyclization .

Starting MaterialReagentsProductYieldSource
Imidazo[1,5-a]imidazoleI₂ (2 equiv.)Imidazo[1,5-a]pyrimidine71%

Catalytic Functionalization

Copper-Catalyzed Click Chemistry:
Propargylated derivatives undergo Huisgen cycloaddition with azides in the presence of Cu(I) catalysts, forming triazole-linked hybrids. This method achieves up to 98% yields for glycosylated derivatives .

SubstrateCatalystConditionsYieldSource
7-O-PropargylatedCuCl, NaAscTHF/H₂O, RT, 2 h98%

Acid-Catalyzed Transformations

Ritter-Type Reactions:
In DCE with Bi(OTf)₃ and p-TsOH·H₂O, the compound reacts with acetonitrile to form N-substituted imidazo[1,5-a]pyrimidine carboxamides at 150°C .

SubstrateReagentsProductYieldSource
Parent compoundBi(OTf)₃, p-TsOH, MeCNCarboxamide derivative72%

Mechanistic Insights

  • Iodination Mechanism: I₂ reacts with atmospheric O₂ to generate H₂O₂, which facilitates ring opening and re-cyclization via electrophilic iodination .

  • SNAr Reactivity: The 4-chloro derivative’s electron-deficient pyrimidine ring allows nucleophilic displacement, enhanced by Et₃N as a base .

Scientific Research Applications

Medicinal Chemistry

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine derivatives have been investigated for their pharmacological properties, particularly as inhibitors of various enzymes and receptors.

Antipsychotic Activity

Research has identified imidazo[1,5-a]pyrido[3,2-e]pyrazines as potent and selective phosphodiesterase 10A (PDE10A) inhibitors, with potential applications in treating schizophrenia. These compounds may circumvent side effects associated with traditional therapies by providing novel interactions at the binding site of PDE10A . The structural characteristics of this compound enhance its efficacy as a therapeutic agent.

Antiviral Properties

Recent studies have focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives that exhibit antiviral activity against SARS-CoV-2. Molecular docking studies revealed promising binding affinities to key proteins involved in viral entry, suggesting that these compounds could serve as effective inhibitors against COVID-19 . The incorporation of trifluoromethyl groups is believed to enhance the biological activity and stability of these compounds.

Synthetic Methods

The synthesis of this compound has been achieved through various innovative approaches.

Multicomponent Reactions

A notable method involves a multicomponent reaction that facilitates the synthesis of functionalized imidazo- and pyrazolo[1,5-a]pyrimidines. This method allows for the efficient assembly of complex structures with high yields, making it advantageous for pharmaceutical applications .

Scalable Synthesis

Research has also focused on scalable synthetic routes that utilize trifluoromethylation techniques. For instance, a scalable synthesis from heterocyclic benzylamines using trifluoroacetic anhydride has been developed, providing a reliable pathway for producing these compounds in larger quantities .

Inhibition Studies

In vitro studies have demonstrated that this compound derivatives effectively inhibit PDE10A-mediated cAMP hydrolysis. These findings were supported by quantitative structure-activity relationship (QSAR) models that analyzed substitution effects on biological activity .

Antiviral Efficacy

A case study involving molecular docking simulations showed that specific derivatives displayed remarkable affinities for the ACE2 receptor and spike protein of SARS-CoV-2. The top-scoring compounds exhibited binding affinities comparable to known inhibitors, indicating their potential as antiviral agents .

Summary Table of Applications

Application AreaCompound TypeKey Findings
Antipsychotic ActivityPDE10A InhibitorsPotent inhibition with novel interactions
Antiviral PropertiesSARS-CoV-2 InhibitorsHigh binding affinity to viral entry proteins
Synthetic MethodsMulticomponent ReactionsEfficient synthesis with high yields
Scalable SynthesisTrifluoromethylation TechniquesReliable production methods for large-scale synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine can be contextualized by comparing it to structurally related heterocycles:

[1,2,4]Triazolo[1,5-a]pyrimidines

  • Structural Differences : Replace the imidazole ring with a 1,2,4-triazole ring.
  • Synthesis : Typically synthesized via multicomponent Biginelli-like reactions using benzaldehydes, triazole diamines, and acetoacetamides .
  • Biological Activities: Herbicidal: Derivatives like 2-fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a) inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Anticancer: Compounds such as 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide hybrids exhibit antiproliferative activity against HepG2 cells (IC₅₀ = 0.8–12.4 μM) . Antimicrobial: Triazolo-pyrimidines with aryl substituents show MIC values of 2–8 μg/mL against Enterococcus faecium .

Pyrazolo[1,5-a]pyrimidines

  • Structural Differences : Feature a pyrazole ring fused to pyrimidine.
  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 1 in ) inhibit PIM-1 kinase (IC₅₀ = 45 nM) with reduced hERG and CYP450 inhibition compared to imidazo[1,2-b]pyridazine-based inhibitors like SGI-1776 .
  • Anti-inflammatory: Derivatives bearing furan/thiophene moieties act as COX-2 inhibitors (IC₅₀ = 0.1–1.2 μM) with immunomodulatory effects .

Other Imidazo-Pyrimidine Derivatives

  • Imidazo[1,2-b]pyridazines: Known for potent PIM kinase inhibition but suffer from off-target hERG toxicity. The trifluoromethyl group in this compound may mitigate this issue by altering electronic properties .

Key Research Findings and Data Tables

Critical Analysis and Limitations

  • Structural Advantages: The trifluoromethyl group in this compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs, though direct evidence is sparse .
  • Knowledge Gaps: Limited studies specifically on this compound necessitate extrapolation from related compounds.
  • Contradictions : While pyrazolo[1,5-a]pyrimidines show reduced hERG toxicity compared to imidazo[1,2-b]pyridazines , the impact of the trifluoromethyl group in the imidazo[1,5-a]pyrimidine core on toxicity remains unverified.

Biological Activity

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a fused imidazo-pyrimidine structure with a trifluoromethyl group that enhances its biological properties. The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions and copper-catalyzed processes, which allow for efficient production with high yields .

Biological Activities

The biological activity of this compound has been investigated across several studies, highlighting its potential in various therapeutic areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 15.3 µM against MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715.3
Compound BMDA-MB-231Not Active
Compound CHepG22.74

2. Anti-inflammatory Effects

Studies have reported that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. For example, compounds have been tested for their ability to modulate leukocyte functions and reduce inflammatory responses in animal models . The anti-inflammatory activity is attributed to the ability of these compounds to inhibit pro-inflammatory cytokines.

3. Neuropharmacological Potential

The role of this compound as a potential neuropharmacological agent has also been explored. Its structural similarity to known muscarinic acetylcholine receptor modulators suggests it may influence cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,5-a]pyrimidine derivatives. Modifications at various positions on the imidazo and pyrimidine rings can significantly impact their potency and selectivity towards specific biological targets.

Key Findings:

  • The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target receptors.
  • Substituents on the pyrimidine ring can alter the compound's interaction with enzymes involved in cancer pathways .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1: A study evaluated the anticancer effects of a series of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were tested against multiple breast cancer cell lines, showing varied inhibitory effects and supporting further development as anticancer agents .
  • Case Study 2: Another investigation focused on the anti-inflammatory properties of imidazo[1,2-a]pyrimidines in mouse models. Results indicated a significant reduction in inflammation markers following treatment with these compounds .

Q & A

Q. What in vivo models are most appropriate for evaluating the anticancer efficacy of derivatives, considering ADME limitations?

  • Answer :
  • Xenograft models : Subcutaneous tumors in immunodeficient mice evaluate tumor growth inhibition and toxicity profiles .
  • Orthotopic models : Mimic tissue-specific metastasis (e.g., liver or lung) for mechanistic studies .
  • PDX (patient-derived xenografts) : Recapitulate human tumor heterogeneity and drug resistance mechanisms .

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